4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide
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Overview
Description
4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide is a complex organic compound featuring a pyrazolo-pyrido-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyrido-triazine core. This is followed by chlorination and subsequent amide formation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a range of substituted benzamides .
Scientific Research Applications
4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the active site of kinases, preventing their activity and thereby regulating cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and biological activities.
Uniqueness
4-Chloro-N~1~-[6-oxopyrazolo[5,1-C]pyrido[4,3-E][1,2,4]triazin-7(6H)-YL]benzamide is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C15H9ClN6O2 |
---|---|
Molecular Weight |
340.72 g/mol |
IUPAC Name |
4-chloro-N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
InChI |
InChI=1S/C15H9ClN6O2/c16-10-3-1-9(2-4-10)14(23)20-21-8-6-11-13(15(21)24)19-18-12-5-7-17-22(11)12/h1-8H,(H,20,23) |
InChI Key |
KKBUZESZFKNHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34)Cl |
Origin of Product |
United States |
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